Intracellular Half-Life of (+)-Carbovir Triphosphate Enables Once-Daily Dosing Regimens in HIV Therapy Models
CBV-TP exhibits a median intracellular half-life of 18 hours (range 12–19 hours) in PBMCs from HIV-infected patients, which is substantially shorter than the 150-hour half-life of tenofovir diphosphate (TFV-DP) but supports once-daily dosing in clinical protocols [1]. This contrasts with the shorter half-lives of other NRTI-triphosphates and is a key determinant in the design of combination antiretroviral regimens [2].
| Evidence Dimension | Intracellular half-life in human PBMCs |
|---|---|
| Target Compound Data | Median 18 hours (range 12-19 hours) |
| Comparator Or Baseline | Tenofovir diphosphate: median 150 hours (range 60 to >175 hours); Lamivudine triphosphate: not directly compared in this study but noted to have persistent levels |
| Quantified Difference | TFV-DP half-life is approximately 8.3-fold longer than CBV-TP |
| Conditions | HIV-infected patients on stable triple-nucleoside regimens; measured via LC-MS/MS after drug discontinuation |
Why This Matters
This half-life profile is critical for researchers modeling intracellular drug exposure and for procurement decisions where compound stability and dosing frequency in experimental protocols are primary considerations.
- [1] Hawkins T, Veikley W, St. Claire RL 3rd, Guyer B, Clark N, Kearney BP. Intracellular pharmacokinetics of tenofovir diphosphate, carbovir triphosphate, and lamivudine triphosphate in patients receiving triple-nucleoside regimens. Journal of Acquired Immune Deficiency Syndromes. 2005;39(4):406-411. View Source
- [2] Harris M, Back D, Kewn S, Jutha S, Marina R, Montaner JS. Intracellular carbovir triphosphate levels in patients taking abacavir once a day. AIDS. 2002;16(8):1191-1193. View Source
